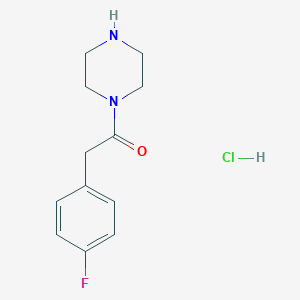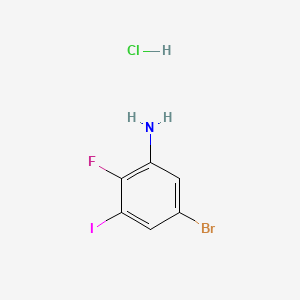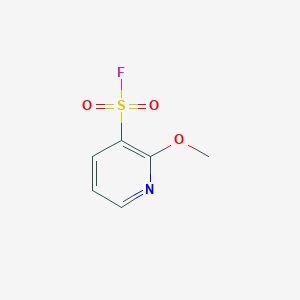
2-Methoxypyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, chemical biology, and materials science . The presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 2-Methoxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of pyridines containing leaving groups (such as halides or sulfonates) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Reactions Analysis
2-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Electrophilic Fluorination: The methoxy group on the pyridine ring can be targeted for electrophilic fluorination, leading to the formation of fluorinated derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less well-documented.
Common reagents used in these reactions include fluorinating agents like sulfuryl fluoride gas (SO2F2) and solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxypyridine-3-sulfonyl fluoride has found applications in various scientific research fields:
Mechanism of Action
The mechanism by which 2-Methoxypyridine-3-sulfonyl fluoride exerts its effects involves the formation of a sulfonyl fluoride group, which can act as an electrophilic center. This allows the compound to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
2-Methoxypyridine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides and fluorinated pyridines. Similar compounds include:
2-Fluoropyridine: A fluorinated pyridine with similar reactivity but lacking the sulfonyl fluoride group.
3-Methoxypyridine-2-sulfonyl fluoride: A positional isomer with the sulfonyl fluoride group at a different position on the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different chemical properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of a methoxy group and a sulfonyl fluoride group on the pyridine ring, which imparts distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H6FNO3S |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 |
InChI Key |
IOBSVQSONKJCPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
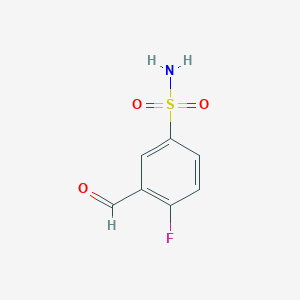

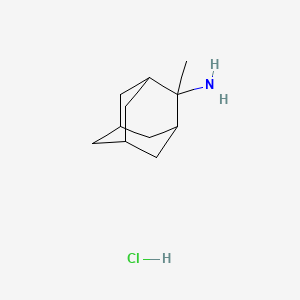
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)

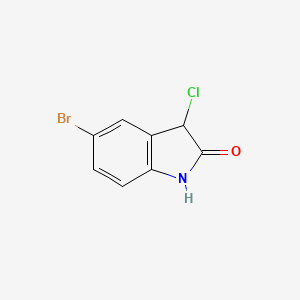
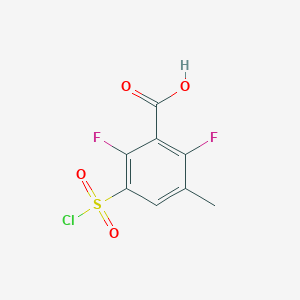
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
